molecular formula C20H26FN3O B2398462 3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one CAS No. 2415630-71-4

3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one

Cat. No. B2398462
CAS RN: 2415630-71-4
M. Wt: 343.446
InChI Key: JCMHINNXWGUFSF-UHFFFAOYSA-N
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Description

3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as CPFMQ and is a member of the quinazolinone family of compounds. CPFMQ has been extensively studied for its biological and pharmacological activities, which make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of CPFMQ involves its binding to specific receptors in the body. CPFMQ has been shown to have a high affinity towards the sigma-1 receptor, which plays a crucial role in various physiological processes, including pain perception, neuronal signaling, and cell survival. CPFMQ has also been shown to bind to other receptors, including the dopamine transporter and the serotonin transporter, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CPFMQ has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the inhibition of cell proliferation. CPFMQ has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CPFMQ has several advantages for use in lab experiments, including its high potency and selectivity towards specific receptors. CPFMQ also exhibits good solubility in water and organic solvents, making it easy to handle and use in various experimental setups. However, CPFMQ also has some limitations, including its high cost and limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for research involving CPFMQ, including the development of novel drugs based on its structure and pharmacological properties. CPFMQ could also be used as a tool for studying the role of specific receptors in various physiological processes. Further research is also needed to explore the potential therapeutic applications of CPFMQ in various diseases, including cancer, neurological disorders, and cardiovascular diseases.

Synthesis Methods

The synthesis of CPFMQ involves several steps, including the reaction between 7-fluoro-2-methylquinazolin-4-one and 1-cyclopentylpiperidine. The reaction is carried out in the presence of a suitable solvent and a catalyst, which results in the formation of CPFMQ. The synthesis of CPFMQ has been optimized to enhance the yield and purity of the compound.

Scientific Research Applications

CPFMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CPFMQ has been shown to exhibit potent binding affinity towards certain receptors, making it a promising candidate for drug development. CPFMQ has also been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.

properties

IUPAC Name

3-[(1-cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O/c1-14-22-19-12-16(21)6-7-18(19)20(25)24(14)13-15-8-10-23(11-9-15)17-4-2-3-5-17/h6-7,12,15,17H,2-5,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMHINNXWGUFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one

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